molecular formula C18H12BrClN2S B285901 6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B285901
M. Wt: 403.7 g/mol
InChI Key: MSEQXELNBDALLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole is a chemical compound that belongs to the imidazo[2,1-b][1,3]thiazole family. It is a heterocyclic compound that has been the subject of many scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases.
Biochemical and Physiological Effects:
6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been found to have a low toxicity profile, which makes it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole in lab experiments include its low toxicity profile, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antioxidant properties. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that it may not be effective in all types of cancer cells, which limits its potential applications.

Future Directions

There are many future directions for the study of 6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases. Another direction is to study its potential applications in other fields, such as materials science and catalysis. Additionally, more research is needed to determine its safety and efficacy in vivo, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole involves the reaction between 4-bromobenzaldehyde, 3-chlorobenzylamine, and 2-thioxoimidazolidin-4-one in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or dimethylformamide, and the product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole has been the subject of many scientific studies due to its potential applications in various fields. It has been studied for its anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and Alzheimer's disease.

properties

Molecular Formula

C18H12BrClN2S

Molecular Weight

403.7 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12BrClN2S/c19-14-6-4-13(5-7-14)17-11-22-10-16(23-18(22)21-17)9-12-2-1-3-15(20)8-12/h1-8,10-11H,9H2

InChI Key

MSEQXELNBDALLO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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